Cas no 2229108-22-7 (1-(4,6-dichloropyridin-3-yl)cyclobutylmethanol)
1-(4,6-dichloropyridin-3-yl)cyclobutylmethanol Chemical and Physical Properties
Names and Identifiers
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- 1-(4,6-dichloropyridin-3-yl)cyclobutylmethanol
- EN300-1976734
- [1-(4,6-dichloropyridin-3-yl)cyclobutyl]methanol
- 2229108-22-7
-
- Inchi: 1S/C10H11Cl2NO/c11-8-4-9(12)13-5-7(8)10(6-14)2-1-3-10/h4-5,14H,1-3,6H2
- InChI Key: LKDMMKRAHLZSTO-UHFFFAOYSA-N
- SMILES: ClC1C=C(N=CC=1C1(CO)CCC1)Cl
Computed Properties
- Exact Mass: 231.0217694g/mol
- Monoisotopic Mass: 231.0217694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 33.1Ų
1-(4,6-dichloropyridin-3-yl)cyclobutylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1976734-0.05g |
[1-(4,6-dichloropyridin-3-yl)cyclobutyl]methanol |
2229108-22-7 | 0.05g |
$1140.0 | 2023-09-16 | ||
| Enamine | EN300-1976734-0.1g |
[1-(4,6-dichloropyridin-3-yl)cyclobutyl]methanol |
2229108-22-7 | 0.1g |
$1195.0 | 2023-09-16 | ||
| Enamine | EN300-1976734-0.25g |
[1-(4,6-dichloropyridin-3-yl)cyclobutyl]methanol |
2229108-22-7 | 0.25g |
$1249.0 | 2023-09-16 | ||
| Enamine | EN300-1976734-0.5g |
[1-(4,6-dichloropyridin-3-yl)cyclobutyl]methanol |
2229108-22-7 | 0.5g |
$1302.0 | 2023-09-16 | ||
| Enamine | EN300-1976734-1.0g |
[1-(4,6-dichloropyridin-3-yl)cyclobutyl]methanol |
2229108-22-7 | 1g |
$1357.0 | 2023-06-01 | ||
| Enamine | EN300-1976734-2.5g |
[1-(4,6-dichloropyridin-3-yl)cyclobutyl]methanol |
2229108-22-7 | 2.5g |
$2660.0 | 2023-09-16 | ||
| Enamine | EN300-1976734-5.0g |
[1-(4,6-dichloropyridin-3-yl)cyclobutyl]methanol |
2229108-22-7 | 5g |
$3935.0 | 2023-06-01 | ||
| Enamine | EN300-1976734-10.0g |
[1-(4,6-dichloropyridin-3-yl)cyclobutyl]methanol |
2229108-22-7 | 10g |
$5837.0 | 2023-06-01 | ||
| Enamine | EN300-1976734-1g |
[1-(4,6-dichloropyridin-3-yl)cyclobutyl]methanol |
2229108-22-7 | 1g |
$1357.0 | 2023-09-16 | ||
| Enamine | EN300-1976734-5g |
[1-(4,6-dichloropyridin-3-yl)cyclobutyl]methanol |
2229108-22-7 | 5g |
$3935.0 | 2023-09-16 |
1-(4,6-dichloropyridin-3-yl)cyclobutylmethanol Related Literature
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 1-(4,6-dichloropyridin-3-yl)cyclobutylmethanol
1-(4,6-Dichloropyridin-3-yl)cyclobutylmethanol: A Comprehensive Overview
1-(4,6-Dichloropyridin-3-yl)cyclobutylmethanol, also known by its CAS number 2229108-22-7, is a highly specialized organic compound with a unique structure and a wide range of applications in various scientific and industrial fields. This compound has garnered significant attention in recent years due to its potential in drug discovery, material science, and as a precursor for advanced chemical synthesis. The molecule's structure, which combines a pyridine ring with a cyclobutane moiety, offers distinctive electronic and steric properties that make it an intriguing subject for both theoretical and experimental studies.
The synthesis of 1-(4,6-dichloropyridin-3-yl)cyclobutylmethanol involves a series of carefully designed multi-step reactions. Researchers have employed various methodologies, including nucleophilic aromatic substitution and cycloaddition reactions, to construct the molecule efficiently. Recent advancements in catalytic asymmetric synthesis have further enhanced the production process, enabling the formation of enantiomerically enriched products. These developments have not only improved the yield but also reduced the environmental footprint of the synthesis pathway.
The chemical structure of this compound is characterized by a pyridine ring substituted with two chlorine atoms at positions 4 and 6. The presence of these chlorine atoms imparts electron-withdrawing effects, which significantly influence the electronic properties of the molecule. The cyclobutane ring fused to the pyridine ring introduces additional strain and rigidity to the structure, making it an interesting candidate for studying non-classical bonding interactions. The hydroxymethyl group attached to the cyclobutane ring further enhances the compound's versatility in various chemical transformations.
Recent studies have explored the application of 1-(4,6-dichloropyridin-3-yl)cyclobutylmethanol in drug design. Its unique structure allows it to act as a scaffold for developing bioactive molecules targeting specific proteins and enzymes. For instance, researchers have demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain kinases involved in cancer progression. These findings underscore its potential as a lead compound in anti-cancer drug development.
In addition to its role in pharmaceuticals, this compound has found applications in material science. Its rigid structure and ability to form hydrogen bonds make it an ideal candidate for designing self-assembled monolayers and supramolecular materials. Recent experiments have shown that films constructed from this compound exhibit excellent thermal stability and mechanical strength, making them suitable for use in advanced electronic devices.
The environmental impact of 1-(4,6-dichloropyridin-3-yl)cyclobutylmethanol has also been a topic of interest among scientists. Studies have investigated its biodegradation pathways under various conditions, revealing that it undergoes rapid microbial degradation under aerobic conditions. This information is crucial for assessing its safety profile and ensuring sustainable practices during its production and use.
In conclusion, 1-(4,6-dichloropyridin-3-yl)cyclobutylmethanol, with its unique structure and diverse applications, continues to be a focal point in contemporary chemical research. As new discoveries emerge regarding its properties and potential uses, this compound is poised to play an increasingly important role in advancing science and technology across multiple disciplines.
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